molecular formula C11H22N2O B13642763 n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide

n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide

Katalognummer: B13642763
Molekulargewicht: 198.31 g/mol
InChI-Schlüssel: NXASZMDCAUJZQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide is an organic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring, an ethyl group, and a butanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide typically involves the reaction of 3-methylbutanamide with pyrrolidine in the presence of an ethylating agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • n-Propyl-3-methyl-N-(pyrrolidin-3-yl)butanamide
  • n-Butyl-3-methyl-N-(pyrrolidin-3-yl)butanamide
  • n-Ethyl-3-methyl-N-(pyrrolidin-2-yl)butanamide

Uniqueness

n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H22N2O

Molekulargewicht

198.31 g/mol

IUPAC-Name

N-ethyl-3-methyl-N-pyrrolidin-3-ylbutanamide

InChI

InChI=1S/C11H22N2O/c1-4-13(10-5-6-12-8-10)11(14)7-9(2)3/h9-10,12H,4-8H2,1-3H3

InChI-Schlüssel

NXASZMDCAUJZQA-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1CCNC1)C(=O)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.